molecular formula C12H20N6O3 B14152747 2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol CAS No. 672945-41-4

2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol

Cat. No.: B14152747
CAS No.: 672945-41-4
M. Wt: 296.33 g/mol
InChI Key: ZNHIOVQHZNAHFQ-UHFFFAOYSA-N
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Description

2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an amino group, a cyclohexylamino group, and a nitro group attached to a pyrimidine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as concentration of reagents, reaction time, and purification techniques, is crucial to achieve efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-[[4-Amino-6-(cyclohexylamino)-5-aminopyrimidin-2-yl]amino]ethanol, while oxidation can lead to the formation of various oxidized derivatives .

Scientific Research Applications

2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol include other pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

672945-41-4

Molecular Formula

C12H20N6O3

Molecular Weight

296.33 g/mol

IUPAC Name

2-[[4-amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol

InChI

InChI=1S/C12H20N6O3/c13-10-9(18(20)21)11(15-8-4-2-1-3-5-8)17-12(16-10)14-6-7-19/h8,19H,1-7H2,(H4,13,14,15,16,17)

InChI Key

ZNHIOVQHZNAHFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO

solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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